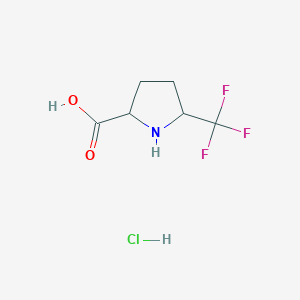
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline is a useful research compound. Its molecular formula is C13H9F3N4 and its molecular weight is 278.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline and its derivatives are synthesized using various methods. For instance, the Click Chemistry reaction in aqueous phase is employed for synthesizing 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole with a high yield of 91% (Zhu Cheng-shui, 2012).
- Corrosion Inhibition : This compound has been studied for its inhibitory effect on iron corrosion in acidic media. The Tafel extrapolation method, linear polarization resistance, and electrochemical impedance spectroscopy illustrate its effectiveness as a corrosion inhibitor (Babić-Samardžija & Hackerman, 2005).
Structural and Molecular Insights
- Molecular Structure : The molecular structure of related compounds like N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide has been studied, revealing specific molecular conformations and intramolecular hydrogen bonds (Wang, Jian, & Liu, 2008).
Applications in Organic Synthesis
- Preparation of Heterocyclic Compounds : This compound is utilized in the synthesis of various heterocyclic compounds, such as hexahydropyrimidines and tetrahydroquinazolines, with good to excellent yields (Katritzky, Singh, & He, 2002).
Industrial and Practical Uses
- Anti-Corrosive Studies : Novel benzotriazole derivatives, including variants of the main compound, have shown significant anti-corrosive effects in studies involving iron in acidic mediums. These derivatives could be of industrial use due to their remarkable corrosion protection effect (Verma & Singh, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2,3,4-trifluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c14-8-5-6-10(13(16)12(8)15)17-7-20-11-4-2-1-3-9(11)18-19-20/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVFNVSYEZOITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)
![1'-ethyl-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B3005675.png)







![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3005688.png)
![3,4-dimethoxy-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B3005689.png)

![4-(3,5-dimethylpiperidin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3005692.png)
